molecular formula C24H20ClFN4O3S B3018062 3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide CAS No. 1115336-07-6

3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

カタログ番号: B3018062
CAS番号: 1115336-07-6
分子量: 498.96
InChIキー: HYIKCSDBNVLQGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzamide core substituted with a 1H-imidazole ring linked via a thioether group to a 2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl moiety. Its structural complexity, characterized by halogenated aryl groups and heterocyclic systems, suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator. The synthesis likely involves imidazole ring formation via cyclization, thioether linkage via nucleophilic substitution, and amide coupling .

特性

IUPAC Name

3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-8-6-17(25)12-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIKCSDBNVLQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including an imidazole ring and a benzamide moiety. The presence of a 4-chloro-2-fluorophenyl group and a 5-methylfuran substituent suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing imidazole and benzamide groups have shown promising antibacterial properties against various pathogens.
  • Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives possess considerable antibacterial activity. For instance, a study reported that certain imidazole hybrids exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 20 to 40 µM, and against Escherichia coli from 40 to 70 µM. These values were notably higher than those for standard antibiotics like ceftriaxone, which had MICs of 0.1 µM against E. coli .

CompoundTarget BacteriaMIC (µM)
Imidazole Hybrid AS. aureus20–40
Imidazole Hybrid BE. coli40–70
CeftriaxoneS. aureus4
CeftriaxoneE. coli0.1

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, studies on related benzamide derivatives revealed that they can inhibit specific kinases involved in cancer cell signaling pathways. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

The proposed mechanisms by which this compound may exert its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.
  • Ion Channel Interaction : The compound might influence ion channels, affecting cellular excitability and neurotransmission.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to the one :

  • Antibacterial Efficacy : A study conducted on imidazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, emphasizing the need for novel antibacterial agents in clinical settings .
  • Cancer Cell Lines : Research involving various cancer cell lines showed that certain derivatives could reduce cell viability significantly compared to untreated controls, suggesting their potential as therapeutic agents .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with heterocyclic appendages. Below is a structural and functional comparison with analogous compounds:

Table 1: Structural Comparison

Compound Name/ID Core Structure Heterocycle Key Substituents Linkage Type
Target Compound Benzamide Imidazole 4-Chloro-2-fluorophenyl, 5-methylfuran-2-ylmethyl Thioether, amide
[Compound 9 ()] Acetamide Imidazole 4-Fluorophenyl, 4-methoxyphenyl, thiazol-2-yl Thioether, amide
1015533-62-6 () Benzamide Pyrazole 4-Ethylphenyl, 2-fluorobenzamide Amide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Triazole-thione Triazole Sulfonylphenyl, 2,4-difluorophenyl Sulfonyl, thione

Key Observations

Heterocyclic Core: The target compound’s imidazole ring (common in kinase inhibitors) contrasts with pyrazole (1015533-62-6) and triazole () systems. Triazole derivatives () exhibit tautomerism, influencing solubility and metabolic stability .

Substituent Effects: The 4-chloro-2-fluorophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to 4-fluorophenyl (Compound 9) or 4-ethylphenyl (1015533-62-6). This may improve target binding in hydrophobic pockets .

Linkage Variations :

  • Thioether linkages (target compound, Compound 9) confer metabolic resistance compared to ethers, while sulfonyl groups () increase solubility but reduce bioavailability .

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound Compound 9 () 1015533-62-6 () Compounds
LogP ~3.5 (estimated) ~2.8 ~3.1 ~2.2–3.0 (sulfonyl reduces LogP)
Solubility (µg/mL) Low (thioether, furan) Moderate (thiazole) Low (ethylphenyl) High (sulfonyl, triazole-thione)
Synthetic Route Imidazole cyclization + SNAr Imidazole-thioacetamide coupling Pyrazole-amide coupling Triazole cyclization + SN2
Bioactivity Kinase inhibition (predicted) COX-1/2 inhibition Unknown Antifungal/antibacterial

Key Findings

  • Bioactivity Correlation : highlights that structural similarities (e.g., imidazole-thioether systems) correlate with overlapping bioactivity profiles, such as kinase or COX inhibition .
  • Metabolic Stability : The target compound’s thioether and methylfuran groups may confer longer half-lives compared to sulfonyl-containing triazoles (), which are prone to phase II metabolism .

Research Implications

  • Optimization Potential: Replacing the 5-methylfuran group with a bioisostere like thiophene (to enhance metabolic stability) or introducing polar substituents (to improve solubility) could refine the target compound’s profile.
  • Target Validation : Structural analogs in and suggest plausible targets (e.g., COX enzymes, kinases) warranting in vitro screening.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。